Tert-butyl 4-nitrobenzoate
Overview
Description
Tert-butyl 4-nitrobenzoate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Self-Assembly and Particle Formation
Tert-butyl 4-nitrobenzoate derivatives have been used in the study of supramolecular self-assembly mechanisms. Specifically, p-tert-butylthiacalix[4]arenes functionalized with this compound derivatives have been synthesized and shown to form nanoscale particles capable of recognizing metal cations and dicarboxylic acids. These particles can create cascade or commutative three-component supramolecular systems, demonstrating their potential in nanotechnology and materials science (Yushkova et al., 2012).
Crystal Structure and Conformational Analysis
This compound derivatives have also been instrumental in crystallography and spectroscopy studies. For instance, the compound N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, synthesized from a this compound derivative, was analyzed for its structural and conformational properties using techniques like multinuclear NMR, FTIR spectroscopy, and single-crystal X-ray diffraction. The crystal structure revealed interesting hydrogen bond formations and molecular disorders due to the rotation of tert-butyl groups, providing insights into molecular interactions and stability (Gholivand et al., 2009).
Magnetic Materials and Organic Electronics
In the field of magnetic materials and organic electronics, this compound derivatives have been used to synthesize stable nitroxide radicals and explore their interactions in magnetic materials. These studies contribute to the understanding of magnetic exchange mechanisms and the design of new materials with specific magnetic properties (Ferrer et al., 2001).
Electrochemical Applications
The electrochemical behavior of this compound compounds has been studied for their potential in protecting functional groups in organic synthesis. For instance, butyl 4-nitrobenzoate compounds have been shown to undergo reduction in cathodic steps, demonstrating their applicability in electrochemical processes (Jorge & Stradiotto, 1996).
Safety and Hazards
Future Directions
Tert-butyl 4-nitrobenzoate can be used for the synthesis of nitroarenes through bond cleavage . This suggests potential future directions in the field of organic synthesis, particularly in the synthesis of nitroarenes .
Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been summarized above .
Properties
IUPAC Name |
tert-butyl 4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMFDTHMUXRMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300482 | |
Record name | tert-butyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19756-72-0 | |
Record name | 19756-72-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-butyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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